molecular formula C9H17ClN4O2S B2588056 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride CAS No. 1585077-39-9

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride

Cat. No.: B2588056
CAS No.: 1585077-39-9
M. Wt: 280.77
InChI Key: LZBMFEVKRJPTOJ-UHFFFAOYSA-N
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Description

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride is a 1,4-diazepane derivative functionalized with a sulfonylated 1-methylpyrazole moiety.

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S.ClH/c1-12-8-9(7-11-12)16(14,15)13-5-2-3-10-4-6-13;/h7-8,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBMFEVKRJPTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

The mechanism of action of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences and Similarities

The compound shares a 1,4-diazepane core with several analogs but differs in substituent groups, which dictate pharmacological and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of 1,4-Diazepane Derivatives
Compound Name Key Substituents Biological Target Pharmacological Activity Physicochemical Properties Reference
Target Compound 1-Methylpyrazole-4-sulfonyl Hypothesized 5-HT7R Unknown (structural analogy suggests CNS activity) High solubility (HCl salt), polar sulfonyl group
1-(3-(3-Chlorophenyl)-1H-Pyrazol-4-yl)-1,4-Diazepane 3-Chlorophenyl-pyrazole 5-HT7R High selectivity and binding affinity Lipophilic (chlorophenyl), moderate solubility
1-[(Dimethyl-1,2-Oxazol-4-yl)Sulfonyl]-1,4-Diazepane HCl Dimethyl-oxazole sulfonyl Not reported No data available Moderate solubility (HCl salt), less polar than pyrazole analogs
1-((4-Chlorophenyl)(Phenyl)Methyl)-1,4-Diazepane (4-Chlorophenyl)(phenyl)methyl Antimalarial Activity against Plasmodium spp. Highly lipophilic, low solubility

Pharmacological and Structure-Activity Relationship (SAR) Insights

Serotonin Receptor Targeting

  • The chlorophenyl-pyrazole analog (Table 1) exhibits high selectivity for 5-HT7R, a serotonin receptor implicated in neuropsychiatric disorders . The target compound’s sulfonyl-pyrazole group may similarly engage 5-HT7R but with altered binding kinetics due to increased polarity.

Antimalarial Activity

  • The (4-chlorophenyl)(phenyl)methyl analog demonstrates antimalarial activity, underscoring the 1,4-diazepane scaffold’s versatility. The target compound’s sulfonyl group may reduce efficacy in this context due to decreased lipophilicity .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The hydrochloride salt confers superior aqueous solubility (>50 mg/mL estimated) compared to neutral analogs like the chlorophenyl derivative (<1 mg/mL) .
  • Lipophilicity : Calculated logP values (estimated):
    • Target compound: ~1.2 (moderate, due to sulfonyl group)
    • Chlorophenyl analog: ~3.5 (high, due to aromatic groups)
    • Oxazole derivative: ~0.8 (lower, polar oxazole)

Biological Activity

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride is an organic compound with potential biological activities. This compound features a unique combination of pyrazole and diazepane moieties, which may contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The compound is characterized by the following chemical properties:

PropertyValue
IUPAC Name This compound
CAS Number 1152879-50-9
Molecular Formula C11H16N4O2S2
Molecular Weight 304.39 g/mol

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group may facilitate strong interactions with proteins, potentially modulating their activity. The pyrazole moiety could influence enzyme interactions, thereby affecting various biochemical pathways.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

Antimicrobial Activity

Studies have suggested that compounds containing pyrazole and sulfonyl groups can possess antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development.

Anticancer Properties

Emerging research highlights the anticancer potential of pyrazole derivatives. The structure of this compound may allow it to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Neuropharmacological Effects

Given the diazepane structure, there is a hypothesis that this compound might exhibit anxiolytic or sedative effects, similar to other diazepam derivatives. Investigations into its effects on neurotransmitter systems could reveal its potential in treating anxiety disorders.

Case Studies and Research Findings

A number of studies have investigated the biological activities of similar compounds:

  • Antimicrobial Study : A study on related pyrazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving membrane disruption.
  • Cancer Cell Line Studies : Research involving analogs of this compound indicated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7), with IC50 values in the micromolar range.
  • Neuropharmacological Assessment : In vivo studies on related diazepane derivatives indicated anxiolytic effects in rodent models, supporting further exploration into the neuropharmacological potential of this compound.

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